1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1487610-80-9
Cat. No.: VC2859556
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1487610-80-9 |
|---|---|
| Molecular Formula | C8H11N3O3 |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 1-(oxan-4-yl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) |
| Standard InChI Key | MPYZRKCEEZCDNY-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2C=C(N=N2)C(=O)O |
| Canonical SMILES | C1COCCC1N2C=C(N=N2)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid possesses specific chemical identifiers and properties that define its structural and physical characteristics. These fundamental properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁N₃O₃ | |
| Molecular Weight | 197.19 g/mol | |
| CAS Number | 1487610-80-9 | |
| IUPAC Name | 1-(oxan-4-yl)triazole-4-carboxylic acid | |
| MDL Number | MFCD19612014 | |
| PubChem CID | 63937309 |
The compound's structure contains three key components: a 1,2,3-triazole heterocyclic ring (containing three adjacent nitrogen atoms), a carboxylic acid group attached at position 4 of the triazole, and an oxane ring connected to position 1 of the triazole through the oxane's position 4.
Structural Features
The structural features of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid contribute significantly to its chemical reactivity and potential biological activities. The 1,2,3-triazole ring is an aromatic heterocycle that contains three adjacent nitrogen atoms in a five-membered ring. This arrangement creates a polarized structure with a distinct electronic distribution that influences its chemical behavior and interaction with biological targets.
The attachment of the oxane ring (a six-membered heterocyclic ring containing an oxygen atom) at position 1 of the triazole introduces conformational complexity and provides an additional hydrogen bond acceptor site through its oxygen atom. The carboxylic acid group at position 4 of the triazole serves as both a hydrogen bond donor and acceptor, facilitating potential interactions with proteins, receptors, and other biological macromolecules.
These structural elements collectively contribute to the compound's:
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Moderate polarity and solubility profile
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Capacity for hydrogen bonding interactions
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Potential for acid-base chemistry through the carboxylic acid group
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Metabolic stability due to the triazole ring, which is resistant to oxidative metabolism
Synthesis Methods
General Approaches to 1,2,3-triazole Synthesis
The synthesis of 1,2,3-triazole derivatives, including carboxylic acid functionalized variants, typically employs several established methodologies. Understanding these general approaches provides context for the specific synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.
One prominent method for synthesizing 1,2,3-triazole carboxylic acids involves the reaction of organic azides with unsaturated compounds. This approach is described in US Patent 6642390B2, which details a one-step process for preparing 1,2,3-triazole carboxylic acids from azides and β-ketoesters . According to this patent:
"This invention provides for a one step process for preparing 1,2,3-triazole carboxylic acids from an azide and a β-ketoester. Specifically, the method of the present invention calls for the treatment of an azide and a β-ketoester with a base to form a 3H- triazole-4-carboxylic acid."
This method offers several advantages, including improved regioselectivity compared to using unsymmetrically substituted acetylenes, which often result in mixtures of regioisomers .
| Reaction Step | Conditions | Expected Outcome |
|---|---|---|
| Azide formation | Treatment of oxane derivative with sodium azide | Oxan-4-yl azide |
| Triazole formation | Reaction with β-ketoester in presence of K₂CO₃ in aqueous ethanol at 80°C for 16 hours | 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ester |
| Hydrolysis | Neutralization with HCl, filtration, washing with water | 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
The patent literature describes typical yields for similar reactions ranging from 30% to 95%, with the potential for scale-up to approximately 100 grams .
Biological Activity and Applications
Chemical and Research Applications
Beyond its potential pharmaceutical applications, 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid holds value as a chemical building block for the synthesis of more complex molecules. The carboxylic acid functionality provides a versatile handle for further chemical modifications, including:
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Esterification to produce corresponding esters
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Amide formation through reaction with amines
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Reduction to the corresponding alcohol
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Conversion to acid chlorides or anhydrides for enhanced reactivity
These transformations can generate derivatives with modified physicochemical properties and potentially enhanced biological activities. Additionally, the compound may serve as a ligand in coordination chemistry, with the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid and oxane moieties providing multiple coordination sites for metal ions.
Analytical Characterization
Spectroscopic Properties
The structural confirmation and purity assessment of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid would typically involve multiple complementary analytical techniques. While specific spectroscopic data for this compound is limited in the available search results, predicted spectroscopic properties can be inferred based on related compounds.
For instance, the related compound 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has predicted collision cross-section values that provide insight into its mass spectrometric behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.10297 | 146.4 |
| [M+Na]⁺ | 234.08491 | 156.3 |
| [M+NH₄]⁺ | 229.12951 | 152.2 |
| [M-H]⁻ | 210.08841 | 147.4 |
For 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, similar analytical parameters would be expected, adjusted for its lower molecular weight (197.19 g/mol compared to 211.22 g/mol for the methyl analog).
Chromatographic Behavior
The chromatographic properties of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid would be influenced by its moderate polarity, with the carboxylic acid group significantly contributing to its retention behavior. In reverse-phase HPLC, the compound would likely exhibit moderate retention, with increased retention in acidic mobile phases where the carboxylic acid remains protonated.
For analytical purposes, typical chromatographic conditions might include:
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C18 stationary phase
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Gradient elution using water/acetonitrile with 0.1% formic acid
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UV detection at approximately 210-230 nm (carboxylic acid absorption) and 240-260 nm (triazole ring absorption)
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1,2,3-triazole derivatives provides valuable context for predicting and interpreting the biological activities of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. The triazole ring is known to function as a rigid linking unit that can maintain the optimal spatial arrangement of pharmacophoric groups.
In general, 1,2,3-triazole-4-carboxylic acids exhibit biological activities that are influenced by:
The oxane ring in 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid introduces a cyclic ether moiety that may engage in hydrogen bonding interactions through its oxygen atom, potentially enhancing binding affinity to biological targets. The connection through position 4 of the oxane provides a specific spatial orientation that could influence receptor recognition and binding.
Derivatives of this compound, such as 1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, demonstrate how structural modifications can be introduced to modulate biological activity and physicochemical properties. These derivatives often feature:
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Conversion of the carboxylic acid to amides or esters
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Introduction of additional substituents on the oxane ring
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Incorporation of spacer groups between the triazole and oxane moieties
Future Research Directions
Research on 1,2,3-triazole derivatives continues to expand, with numerous opportunities for further investigation of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and related compounds. Potential areas for future research include:
Medicinal Chemistry Applications
The integration of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid into medicinal chemistry programs could focus on:
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Systematic derivatization of the carboxylic acid group to generate libraries of esters, amides, and other derivatives
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Evaluation of these derivatives for specific biological activities, particularly in therapeutic areas where triazoles have shown promise
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Investigation of structure-activity relationships to optimize potency and selectivity
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Development of prodrug approaches to enhance pharmacokinetic properties
Synthetic Methodology Development
Advancements in synthetic approaches might include:
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Optimization of reaction conditions to improve yields and reduce reaction times
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Development of regioselective methodologies for functionalization of the triazole ring
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Exploration of green chemistry approaches to reduce environmental impact
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Investigation of catalytic methods for enhancing reaction efficiency
Material Science Applications
Beyond pharmaceutical applications, research might explore:
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Utilization of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid as a ligand in metal-organic frameworks
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Development of functional materials exploiting the compound's coordinating abilities
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Investigation of potential applications in chemical sensing or catalysis
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